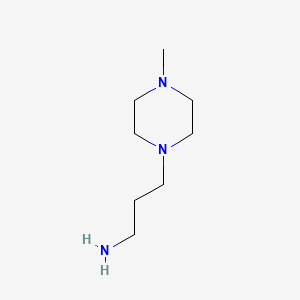

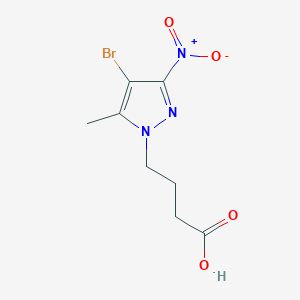

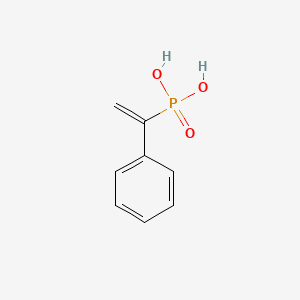

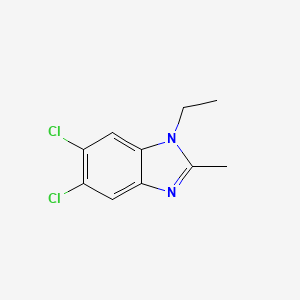

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazol derivatives is achieved using 4-(Succinimido)-1-butane sulfonic acid as a catalyst. This catalyst is prepared by mixing succinimide and 1,4-butanesultone, offering a simpler and safer alternative to the preparation of succinimide sulfonic acid. The synthesis process benefits from high yields, clean reactions, simple methodology, and short reaction times. Moreover, the catalyst can be recycled without significant loss of activity, which is advantageous for large-scale synthesis and environmental sustainability .

Molecular Structure Analysis

While the molecular structure of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is not analyzed in the provided papers, the structure of pyrazol derivatives synthesized using the discussed catalyst likely features a pyrazol ring with various substituents. The presence of functional groups such as bromo, methyl, and nitro in the name of the compound indicates that it is a substituted pyrazol, which could influence its reactivity and interaction with the catalyst .

Chemical Reactions Analysis

The chemical reactions involving the synthesis of pyrazol derivatives are catalyzed by 4-(Succinimido)-1-butane sulfonic acid under solvent-free conditions. The reactions are clean, indicating a lack of by-products, and the methodology allows for the synthesis of derivatives with different substituents. The catalyst's ability to be used under both thermal and ultrasonic irradiation conditions demonstrates its versatility and potential for use in various chemical reactions to synthesize a wide range of pyrazol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid are not detailed in the provided papers. However, the properties of pyrazol derivatives in general can be inferred to some extent. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of a Brönsted acid catalyst in their synthesis suggests that the derivatives could have acidic properties themselves. The substituents on the pyrazol ring can significantly affect the compound's melting point, boiling point, and stability .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

4-(4-bromo-5-methyl-3-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSLCWIGOHLECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

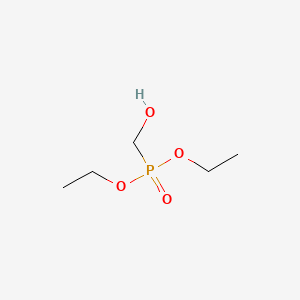

Molecular Formula |

C8H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)